1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound features a pyrazole ring substituted with dichlorophenyl and dimethyl groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFWSFWNJXULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)Cl)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi .
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in cellular models .
- Anticancer Activity : There is ongoing research into its efficacy against different cancer cell lines, highlighting its potential as a therapeutic agent .
Medicine
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its ability to interact with specific molecular targets enhances its potential for drug development.
Industrial Applications
The compound is also utilized in developing agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for various formulations in agricultural science.
Antimicrobial Activity Study
A study published in the Egyptian Journal of Chemistry explored the antimicrobial properties of pyrazole derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Research
Research conducted at Zagazig University investigated the anticancer effects of various pyrazole derivatives. The findings suggest that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol
- 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Comparison: Compared to these similar compounds, 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Biological Activity
1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (commonly referred to as "the compound") is a synthetic organic molecule belonging to the pyrazole class of compounds. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.
- Molecular Formula : C12H10Cl2N2O2
- Molecular Weight : 285.13 g/mol
- CAS Number : 956544-22-2
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets involved in cancer proliferation and inflammatory processes. The compound exhibits inhibitory effects on several cancer-related targets such as:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- Histone Deacetylases (HDACs)
These interactions suggest that the compound may disrupt critical signaling pathways involved in tumor growth and metastasis .
Biological Activity Overview
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
The compound has demonstrated IC50 values indicating its potency in inhibiting cell proliferation, with some derivatives showing enhanced activity compared to established chemotherapeutics .
Case Studies
- Anticancer Activity : A study conducted on a series of pyrazole derivatives, including the compound, revealed significant activity against human cancer cell lines. The results indicated that compounds containing the 1H-pyrazole scaffold could inhibit the growth of multiple cancer types effectively. The study reported IC50 values ranging from 10 µM to 30 µM for various derivatives against MDA-MB-231 cells .
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of the compound through its effect on COX enzymes. The results indicated that it could inhibit COX-1 and COX-2 activity, suggesting its potential use in treating inflammatory diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
